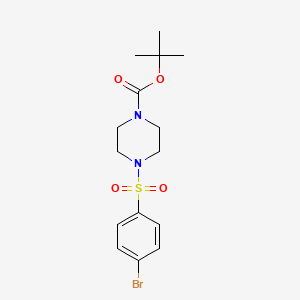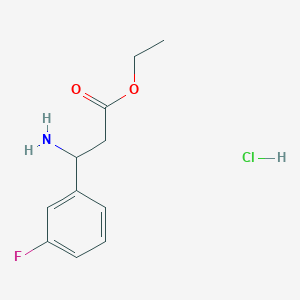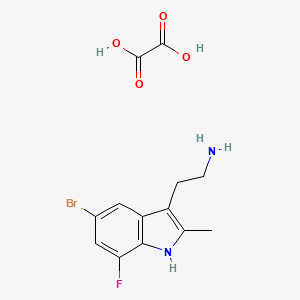
4-(4-BOC-piperazinosulfonyl)bromobenzene
概述
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-piperazinosulfonyl)bromobenzene typically involves the reaction of bromobenzene with N-tert-butoxycarbonylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
4-(4-BOC-piperazinosulfonyl)bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, are used to deprotonate the nucleophile and promote the reaction.
Inert Atmosphere: Reactions are often carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Piperazines: Formed through substitution reactions.
科学研究应用
4-(4-BOC-piperazinosulfonyl)bromobenzene has a wide range of scientific research applications, including:
作用机制
相似化合物的比较
Similar Compounds
4-(4-BOC-piperazinosulfonyl)chlorobenzene: Similar structure but with a chlorine atom instead of bromine.
4-(4-BOC-piperazinosulfonyl)fluorobenzene: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
4-(4-BOC-piperazinosulfonyl)bromobenzene is unique due to its specific reactivity and the ability to form biaryl compounds through coupling reactions. Its bromine atom provides distinct reactivity compared to its chlorine and fluorine analogs.
属性
IUPAC Name |
tert-butyl 4-(4-bromophenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKVPXFKSGCQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586578 | |
| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259808-63-4 | |
| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














